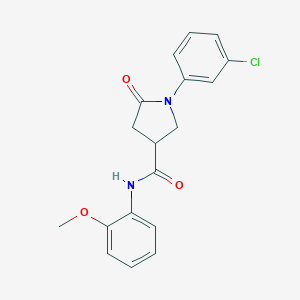
1-(3-chlorophenyl)-N-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-chlorophenyl)-N-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide, also known as CMOP, is a synthetic compound that belongs to the pyrrolidine class of compounds. CMOP has been studied extensively due to its potential use in scientific research and therapeutic applications.
Aplicaciones Científicas De Investigación
1-(3-chlorophenyl)-N-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide has been studied extensively for its potential use in scientific research. It has been shown to have anti-inflammatory, analgesic, and anti-tumor properties. This compound has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Mecanismo De Acción
The mechanism of action of 1-(3-chlorophenyl)-N-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is not fully understood. However, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX) enzymes, which are involved in the inflammatory response. This compound has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis. This compound has also been shown to reduce the growth of cancer cells in vitro and in vivo. In addition, this compound has been shown to improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(3-chlorophenyl)-N-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide in lab experiments is its high purity and yield. This compound is also relatively stable and can be stored for long periods of time. However, one limitation of using this compound in lab experiments is its high cost. This compound is a synthetic compound that requires specialized equipment and expertise to synthesize.
Direcciones Futuras
There are several future directions for the study of 1-(3-chlorophenyl)-N-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide. One direction is to further elucidate its mechanism of action. Another direction is to study its potential use in the treatment of other neurological disorders such as multiple sclerosis and Huntington's disease. Additionally, the use of this compound in combination with other drugs or therapies should be explored to determine its potential synergistic effects.
Conclusion
In conclusion, this compound is a synthetic compound that has been extensively studied for its potential use in scientific research and therapeutic applications. The synthesis of this compound has been optimized to yield high purity and high yields. This compound has been shown to have anti-inflammatory, analgesic, and anti-tumor properties. Its mechanism of action is not fully understood, but it has been shown to inhibit the activity of COX-2 and LOX enzymes. This compound has several advantages and limitations for lab experiments, and there are several future directions for its study.
Métodos De Síntesis
The synthesis of 1-(3-chlorophenyl)-N-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide involves the reaction of 3-chlorobenzoyl chloride with 2-methoxyaniline to form 3-chloro-N-(2-methoxyphenyl)benzamide. This intermediate is then reacted with pyrrolidine-2,5-dione to form this compound. The synthesis of this compound has been optimized to yield high purity and high yields.
Propiedades
Fórmula molecular |
C18H17ClN2O3 |
|---|---|
Peso molecular |
344.8 g/mol |
Nombre IUPAC |
1-(3-chlorophenyl)-N-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C18H17ClN2O3/c1-24-16-8-3-2-7-15(16)20-18(23)12-9-17(22)21(11-12)14-6-4-5-13(19)10-14/h2-8,10,12H,9,11H2,1H3,(H,20,23) |
Clave InChI |
WQUUJOXNFXOXSR-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1NC(=O)C2CC(=O)N(C2)C3=CC(=CC=C3)Cl |
SMILES canónico |
COC1=CC=CC=C1NC(=O)C2CC(=O)N(C2)C3=CC(=CC=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 4-cyano-3-methyl-5-[(3-pyridinylcarbonyl)amino]-2-thiophenecarboxylate](/img/structure/B278584.png)
![Methyl 5-[(2-chlorobenzoyl)amino]-4-cyano-3-methyl-2-thiophenecarboxylate](/img/structure/B278585.png)

![N-(2-Methyl-5-oxazolo[4,5-b]pyridin-2-yl-phenyl)-propionamide](/img/structure/B278588.png)
![N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-(2,4-dimethylphenoxy)acetamide](/img/structure/B278593.png)

![4-methoxy-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B278599.png)
![N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-5-nitrofuran-2-carboxamide](/img/structure/B278600.png)
![N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-chlorobenzamide](/img/structure/B278602.png)

![1-[2-(1-azepanyl)-2-oxoethyl]-2-chloro-1H-benzimidazole](/img/structure/B278612.png)


![2-{[5-(2-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B278615.png)